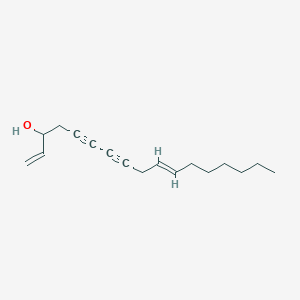
2-(4-Ethenylphenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethenylphenyl)oxirane is a monomer used in copolymerization reactions . It is also known by its IUPAC name, 2-(4-ethenylphenyl)oxirane .
Synthesis Analysis
The synthesis of oxetane derivatives like 2-(4-Ethenylphenyl)oxirane often involves ring-closing approaches, with the cyclization step forming a C−O or C−C bond .Molecular Structure Analysis
The molecular formula of 2-(4-Ethenylphenyl)oxirane is C10H10O . It has a heavy atom count of 11 and a molecular weight of 146.189 . The structure includes one aromatic carbocycle, one aliphatic heterocycle, and one aliphatic ring .Chemical Reactions Analysis
2-(4-Ethenylphenyl)oxirane is known to participate in copolymerization reactions . In addition, oxiranes like 2-(4-Ethenylphenyl)oxirane can undergo ring-opening reactions, which are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Ethenylphenyl)oxirane include a molecular weight of 146.189, exact molecular weight of 146.0732, valence electrons of 56, radical electrons of 0, tPSA of 12.53, MolLogP of 2.4009, H bond acceptors of 1, and H bond donors of 0 .Safety And Hazards
Propriétés
Numéro CAS |
10431-61-5 |
|---|---|
Nom du produit |
2-(4-Ethenylphenyl)oxirane |
Formule moléculaire |
C10H10O |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
2-(4-ethenylphenyl)oxirane |
InChI |
InChI=1S/C10H10O/c1-2-8-3-5-9(6-4-8)10-7-11-10/h2-6,10H,1,7H2 |
Clé InChI |
DENMIBABNWPFEG-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=C(C=C1)C2CO2 |
SMILES canonique |
C=CC1=CC=C(C=C1)C2CO2 |
Autres numéros CAS |
10431-61-5 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

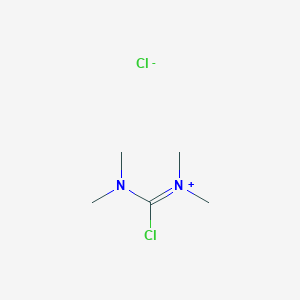
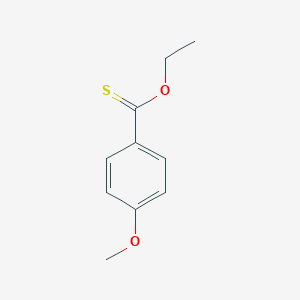
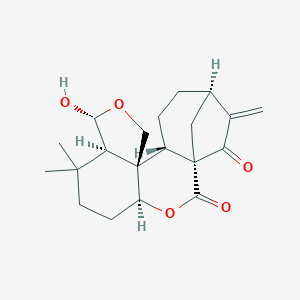
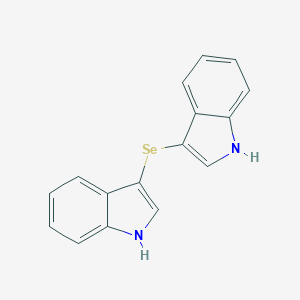

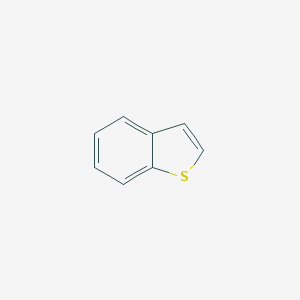
![3-[(4-Methylphenyl)thio]propionic acid](/img/structure/B83048.png)
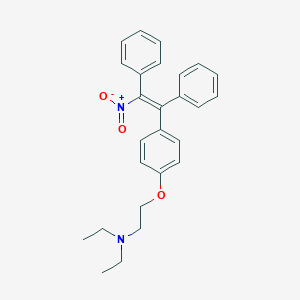
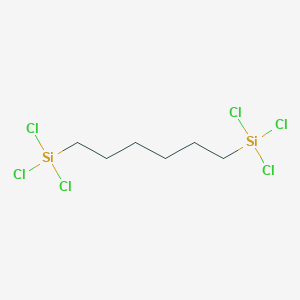
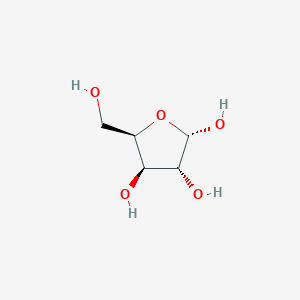
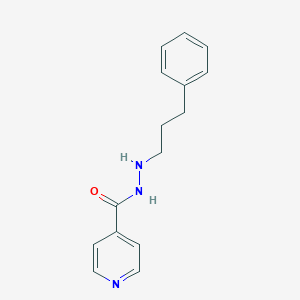
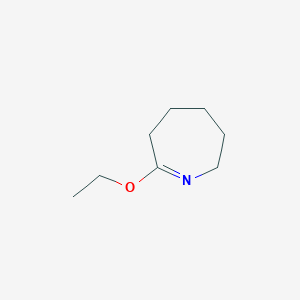
![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B83065.png)
